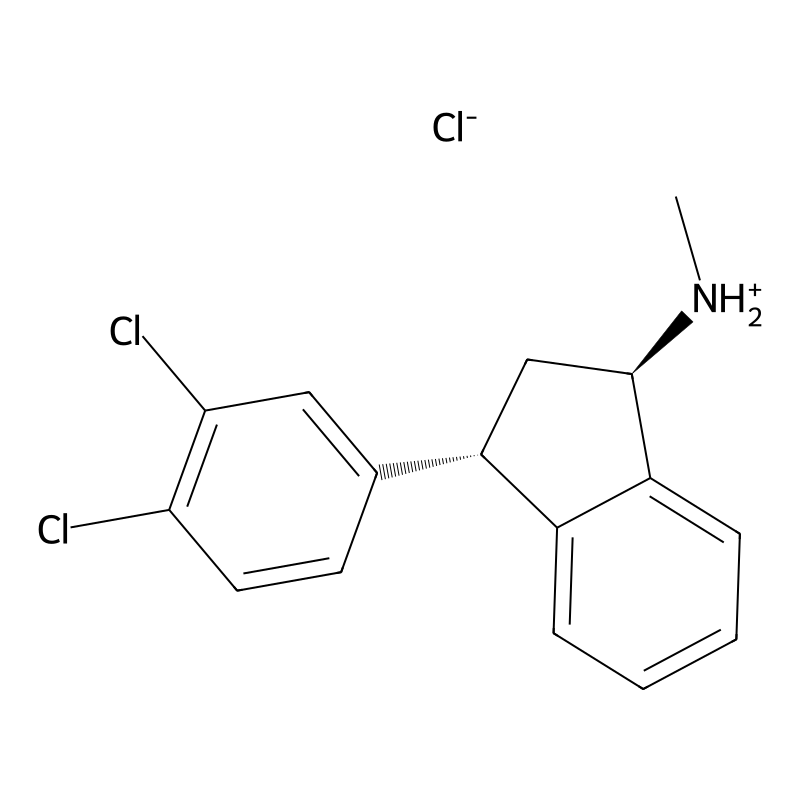

Indatraline hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Indatraline hydrochloride (Lu 19-005) is a highly potent, non-selective monoamine transporter inhibitor that simultaneously blocks the reuptake of dopamine (DAT), serotonin (SERT), and norepinephrine (NET) . In pharmacological procurement, it serves as an essential reference standard for evaluating triple reuptake inhibition (SNDRI activity) and is widely utilized as a long-acting analog in addiction research . The hydrochloride salt form is specifically selected over the free base to ensure reliable aqueous solubility, which is critical for formulating stable dosing solutions in physiological buffers without excessive reliance on organic solvents .

Substituting indatraline hydrochloride with highly selective monoamine inhibitors, such as sertraline or modafinil, fails to replicate the simultaneous, high-affinity blockade of all three monoamine transporters required for comprehensive SNDRI assays [1]. Furthermore, while cocaine is also a non-selective triple reuptake inhibitor, it cannot serve as a functional substitute in prolonged behavioral or receptor occupancy studies [2]. Cocaine exhibits a rapid onset and short half-life, leading to immediate behavioral toxicity and rapid clearance, whereas indatraline possesses a significantly slower onset and prolonged duration of action [2]. This kinetic differentiation makes indatraline uniquely suited for sustained target engagement models where the acute dosing fluctuations of cocaine would confound experimental outcomes.

Sub-Nanomolar Triple Transporter Binding Affinity vs. Cocaine

Indatraline hydrochloride provides balanced affinity across all three major monoamine transporters, achieving Ki values of 0.42 nM for SERT, 1.7 nM for DAT, and 5.8 nM for NET . In contrast, the common baseline triple inhibitor cocaine requires significantly higher concentrations to achieve blockade, with IC50 values typically ranging from 500 to 1500 nM across the same transporters [1]. This quantitative advantage allows buyers to utilize indatraline at concentrations hundreds of times lower than cocaine, minimizing off-target effects and solvent toxicity in sensitive in vitro binding assays .

| Evidence Dimension | Transporter Binding Affinity (Ki / IC50) |

| Target Compound Data | Indatraline HCl (SERT: 0.42 nM, DAT: 1.7 nM, NET: 5.8 nM) |

| Comparator Or Baseline | Cocaine (DAT/SERT/NET IC50: 500–1500 nM) |

| Quantified Difference | Indatraline is approximately 100 to 1000 times more potent than cocaine across all three monoamine transporters. |

| Conditions | In vitro radioligand competition binding assays. |

Procuring indatraline hydrochloride is essential for assays requiring simultaneous, high-potency inhibition of all three monoamine transporters at low nanomolar concentrations.

Aqueous Solubility and Formulation Compatibility vs. Free Base

For in vitro and in vivo dosing, the solubility of the compound is a primary procurement driver. Indatraline hydrochloride is soluble up to 10 mM in water (approximately 2 mg/mL) with gentle warming, whereas the indatraline free base exhibits poor aqueous solubility and strictly requires organic solvents like DMSO or ethanol for dissolution . This enhanced hydrophilicity of the hydrochloride salt allows researchers to prepare direct aqueous stock solutions or physiological saline formulations, which is critical for preventing solvent-induced cytotoxicity in cell cultures or injection-site necrosis in live animal models .

| Evidence Dimension | Aqueous Solubility Limit |

| Target Compound Data | Indatraline hydrochloride (10 mM / ~2 mg/mL in H2O) |

| Comparator Or Baseline | Indatraline free base (Insoluble in H2O, requires organic solvents) |

| Quantified Difference | The hydrochloride salt provides functionally viable millimolar aqueous solubility, eliminating the strict dependency on DMSO. |

| Conditions | Standard laboratory dissolution in deionized water or physiological buffers at room temperature. |

The hydrochloride salt is the mandatory procurement choice for biological assays where organic solvent concentrations must be minimized to preserve cellular or physiological integrity.

Sustained Pharmacokinetic Duration vs. Rapid-Clearance Analogs

In behavioral and neurochemical modeling, indatraline hydrochloride is selected over cocaine due to its highly differentiated pharmacokinetic profile. While cocaine induces rapid extracellular monoamine spikes followed by rapid clearance, indatraline produces a delayed onset of action and maintains sustained receptor occupancy and behavioral effects (e.g., locomotor activity modulation) for at least 3 hours post-administration [1]. This prolonged duration allows for stable, continuous transporter blockade without the need for the frequent, repeated dosing protocols required when using short-acting reference compounds [1].

| Evidence Dimension | Duration of Action / Receptor Occupancy |

| Target Compound Data | Indatraline hydrochloride (Sustained effects > 3 hours) |

| Comparator Or Baseline | Cocaine (Rapid peak and short half-life, < 1 hour duration) |

| Quantified Difference | Indatraline extends the functional window of transporter blockade by several hours compared to the rapid clearance of cocaine. |

| Conditions | In vivo behavioral tracking and microdialysis following systemic administration. |

Buyers conducting prolonged in vivo studies must select indatraline to achieve stable, long-term monoamine modulation without the confounding variables of rapid dosing fluctuations.

Autophagy Induction and mTOR Suppression vs. Classical Antidepressants

Beyond monoamine blockade, indatraline hydrochloride serves as a potent inducer of autophagy, a property not broadly shared by highly selective classical antidepressants. In HeLa cell models, indatraline actively suppresses the AMPK/mTOR/S6K signaling axis, driving the concentration-dependent conversion of cytosolic LC3-I to lipid-bound LC3-II at low micromolar concentrations (1–10 µM) over 24 hours . This quantifiable increase in autophagosome formation positions indatraline as a dual-action tool for researchers investigating the intersection of neuropharmacology and cellular recycling mechanisms .

| Evidence Dimension | LC3-I to LC3-II Conversion (Autophagosome Formation) |

| Target Compound Data | Indatraline hydrochloride (Dose-dependent induction at 1–10 µM) |

| Comparator Or Baseline | Classical selective monoamine inhibitors (Lack potent mTOR-independent autophagy induction) |

| Quantified Difference | Indatraline provides reliable autophagy induction at 1–10 µM, expanding its utility beyond standard receptor binding. |

| Conditions | In vitro immunoblotting and fluorescence microscopy in EGFP-LC3 stable cell lines. |

Researchers targeting autophagy-related pathways (such as in neurodegenerative or vascular disease models) should procure indatraline as a specialized, dual-mechanism pharmacological inducer.

Standard Reference in Triple Reuptake (SNDRI) Screening

Due to its sub-nanomolar affinity across DAT, SERT, and NET, indatraline hydrochloride is the premier baseline control for high-throughput screening assays evaluating novel triple reuptake inhibitors. Its balanced potency ensures reliable assay calibration compared to using multiple selective inhibitors .

Long-Acting Pharmacological Modeling in Addiction Research

Leveraging its sustained receptor occupancy and slower onset of action, indatraline is heavily utilized in rodent and non-human primate self-administration models. It serves as a critical tool for investigating cocaine replacement therapies where stable, long-term dopamine transporter blockade is required without triggering acute abuse liability [1].

Aqueous-Compatible In Vivo Neuropharmacology

The 10 mM aqueous solubility of the hydrochloride salt makes it the preferred form for formulating stable, solvent-free intraperitoneal or intravenous injections. This is vital for in vivo microdialysis and behavioral tracking where organic solvents like DMSO would introduce unacceptable physiological artifacts.

Cellular Autophagy and Vascular Remodeling Assays

Based on its ability to suppress the mTOR/S6K pathway at 1–10 µM, indatraline hydrochloride is increasingly procured for cell culture studies focusing on autophagosome formation and the inhibition of smooth muscle cell proliferation in atherosclerosis models .

Purity

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

GHS Hazard Statements

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard